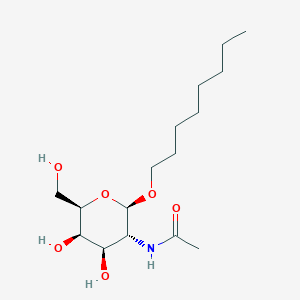

Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLKQDFJNOXCNT-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101224145 | |

| Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383417-49-0 | |

| Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383417-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside: Structure, Properties, and Applications

This guide offers a comprehensive examination of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside, a synthetic N-acetylgalactosamine derivative. We will deconstruct its molecular architecture, detail its physicochemical properties, explore its applications in biochemical research, and provide a practical experimental protocol for its use. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile glycoside.

Deciphering the Molecular Structure

The name 'Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside' precisely describes its chemical composition. Let's dissect each component to understand the complete structure:

-

Galactopyranoside Core: The foundation of the molecule is a galactose sugar configured in a six-membered ring, known as a pyranose. The "-oside" suffix signifies that it is a glycoside, meaning the anomeric hydroxyl group of the sugar is bonded to another chemical group.

-

Octyl Aglycone: The sugar is connected to an eight-carbon alkyl chain (an octyl group) via a glycosidic bond. This hydrophobic tail, along with the hydrophilic sugar head, gives the molecule its amphiphilic character.

-

β-Anomeric Configuration: The "β" (beta) designation refers to the stereochemistry at the anomeric carbon (C1). In the β-configuration, the octyl group is positioned on the same side of the ring as the hydroxymethyl group at C6, resulting in a cis relationship.

-

2-Acetamido-2-deoxy Modification: At the second carbon (C2) of the galactose ring, the typical hydroxyl group is replaced by an acetamido group (-NHCOCH₃). The "2-deoxy" term indicates the removal of the oxygen atom from the C2 hydroxyl, which is then substituted with the acetamido nitrogen.

This specific arrangement of a hydrophilic N-acetylated sugar head and a hydrophobic octyl tail makes the compound an effective nonionic biological detergent.[1]

Caption: Logical relationship between the core components of the molecule.

Physicochemical Properties

The compound's utility is defined by its physical and chemical characteristics, which are summarized below.

| Property | Value | Source |

| CAS Number | 383417-49-0 | [2] |

| Molecular Formula | C₁₆H₃₁NO₆ | [3] |

| Molecular Weight | 333.42 g/mol | [3] |

| Appearance | White Solid | [4] |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in water and ethanol | [6] |

| Storage | Store at -20°C for long-term stability | [5] |

Synthesis and Chemical Rationale

The synthesis of alkyl glycosides like Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside is a cornerstone of carbohydrate chemistry. A common and effective strategy involves the glycosylation of an alcohol with a protected sugar derivative.

Causality in Synthetic Strategy:

The primary challenge in glycoside synthesis is controlling the stereochemistry at the anomeric center (C1) to selectively obtain the β-isomer. The choice of protecting groups on the sugar is critical. For N-acetylated sugars, a participating group at the C2 position, such as the acetamido group itself, can direct the formation of the β-glycosidic bond. The acetyl group of the N-acetamido function can form a transient cyclic intermediate (an oxazolinium ion) that blocks the α-face of the sugar ring. This steric hindrance forces the incoming alcohol (octanol) to attack from the β-face, leading to the desired β-anomer.

Generalized Synthetic Workflow:

-

Protection: Starting with D-galactosamine, the amine is acetylated, and the hydroxyl groups are protected, typically with acetyl groups, to prevent side reactions. This yields a fully protected N-acetylgalactosamine derivative.

-

Anomeric Activation: The anomeric position (C1) is activated to create a good leaving group. This is often achieved by converting the anomeric hydroxyl into a bromide or a trichloroacetimidate.

-

Glycosylation: The activated sugar is reacted with octanol in the presence of a promoter (e.g., mercuric cyanide or a Lewis acid like trimethylsilyl trifluoromethanesulfonate).[7][8][9] The octanol displaces the leaving group at C1 to form the glycosidic bond.

-

Deprotection: The protecting groups (e.g., O-acetyl groups) are removed under basic conditions, such as methanolic sodium methoxide, to yield the final product.[7]

-

Purification: The final compound is purified using chromatographic techniques to remove unreacted starting materials and byproducts.

Caption: A generalized workflow for the synthesis of the target glycoside.

Applications in Research and Development

The amphiphilic nature of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside makes it a valuable tool in several research areas.

-

Biochemical Detergent: Its primary application is as a nonionic detergent for the solubilization, stabilization, and purification of membrane-bound proteins.[1] Unlike harsh ionic detergents that can denature proteins, its gentle nature helps maintain the native conformation and activity of the protein of interest. Its defined structure offers an advantage over heterogeneous detergents like Triton™ X-100.

-

Glycobiology Research: This compound and its derivatives serve as important tools in studying protein-carbohydrate interactions. For example, related structures are used to investigate the specificity of galectins and other carbohydrate-binding proteins.

-

Primer for Oligosaccharide Synthesis: In cellular systems, alkyl glycosides can act as primers for the enzymatic synthesis of more complex oligosaccharides.[10] Cells can utilize the sugar moiety as an acceptor for glycosyltransferases, elongating the chain to produce novel glycoconjugates for functional studies.[10]

Experimental Protocol: Solubilization of Membrane Proteins

This protocol provides a self-validating methodology for the solubilization of a target membrane protein from a cell pellet. The causality behind the steps is explained to ensure experimental integrity.

Objective: To extract a membrane-associated protein in its native state using Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside.

Materials:

-

Cell pellet expressing the target protein

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

-

Detergent Stock: 10% (w/v) Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside in water

-

Bradford or BCA Protein Assay Kit

-

SDS-PAGE and Western Blot reagents

-

Activity assay reagents specific to the target protein

Methodology:

-

Lysis (Mechanical Disruption):

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells using a Dounce homogenizer, sonication, or microfluidizer on ice.

-

Rationale: This step mechanically breaks the cell membrane to release cellular contents, including membrane fragments. Keeping the sample cold minimizes proteolytic degradation.

-

-

Removal of Soluble Proteins (Validation Step 1):

-

Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Carefully collect the supernatant (this is the soluble protein fraction). Save a small aliquot for analysis.

-

Rationale: This ultracentrifugation step separates the insoluble membrane fraction from the soluble cytosolic proteins, validating that the target protein is indeed in the membrane pellet.

-

-

Detergent Solubilization:

-

Resuspend the membrane pellet in a fresh aliquot of ice-cold Lysis Buffer.

-

Add the 10% detergent stock to the resuspended membranes to a final concentration of 1-2%. The optimal concentration may need to be determined empirically.

-

Incubate on a rotator for 1-2 hours at 4°C.

-

Rationale: The detergent molecules insert their hydrophobic tails into the lipid bilayer, surrounding the hydrophobic transmembrane domains of the protein. This forms mixed micelles containing protein, lipid, and detergent, effectively extracting the protein from the membrane into a soluble form.

-

-

Clarification (Validation Step 2):

-

Centrifuge the detergent-treated sample at 100,000 x g for 1 hour at 4°C.

-

The supernatant now contains the solubilized membrane proteins. The pellet contains any remaining insoluble material.

-

Rationale: This second high-speed centrifugation removes any protein or membrane fragments that were not successfully solubilized, ensuring a clear, workable extract for downstream applications.

-

-

Analysis and Validation (Self-Validation System):

-

Protein Quantification: Measure the protein concentration of the soluble fraction (from step 2) and the solubilized membrane fraction (from step 4) using a Bradford or BCA assay.

-

SDS-PAGE/Western Blot: Analyze all fractions (total lysate, soluble fraction, solubilized membrane fraction, and final insoluble pellet) to track the location of the target protein. A successful solubilization will show the target protein moving from the pellet after the first centrifugation to the supernatant after the detergent treatment.

-

Activity Assay: If an activity assay is available, test the solubilized fraction to confirm that the protein has retained its biological function. This is the ultimate validation of a successful, non-denaturing extraction.

-

References

-

PubChem. (n.d.). Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

eccb08. (n.d.). Octyl 2-acetamido-2-deoxy-b-D-galactopyranoside 25mg. Retrieved from [Link]

-

SJZ Chem-Pharm Co., Ltd. (n.d.). Octyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside 1mg. Retrieved from [Link]

-

Snapdx. (n.d.). N-Octyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside. Retrieved from [Link]

-

Nanoporation. (n.d.). N-Octyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-b-D-glucopyranoside. Retrieved from [Link]

- Zhang, X., et al. (2019). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Journal of Surfactants and Detergents.

- Dahmén, J., et al. (1984). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl and benzyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside.

- Paulsen, H., & Stenzel, W. (1978). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)-D-glucopyranose (N-acetyl-2'-O-methyllactosamine).

-

Creative Biolabs. (n.d.). Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside. Retrieved from [Link]

- Shapiro, D., & Acher, A. J. (1975). Synthesis of O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D-galactopyranosyl-(1----4)-2-acetamido-2-deoxy-D-glucopyranose and two related trisaccharides containing the "lacto-N-biose II" unit.

- Al-Rohil, R. N., et al. (2014). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. Journal of Virology, 88(12), 6673-6687.

- Izawa, J., et al. (2008). Glycosylation of dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside and dodecyl beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-beta-D-glucopyranoside as saccharide primers in cells.

- Nagy, V., et al. (2020). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 25(18), 4201.

Sources

- 1. Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside(CAS:383417-49-0) – 集麒生物 [jiqibio.com]

- 2. Octyl 2-acetamido-2-deoxy-b-D-galactopyranoside25mg | eccb08 [eccb08.org]

- 3. Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside | C16H31NO6 | CID 18805107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthose.com [synthose.com]

- 5. Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----4)-2-acetamido-2-deoxy-D-glucopyranose and two related trisaccharides containing the "lacto-N-biose II" unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycosylation of dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside and dodecyl beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-beta-D-glucopyranoside as saccharide primers in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside: Properties, Synthesis, and Applications in Research and Drug Development

This guide provides a comprehensive technical overview of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside, a non-ionic surfactant of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core physicochemical properties, synthesis methodologies, and its burgeoning applications in the life sciences.

Core Molecular Attributes

Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside is a glycoside featuring a hydrophilic galactose-derived headgroup and a hydrophobic octyl chain. This amphipathic nature underpins its utility as a surfactant in biochemical and pharmaceutical applications.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₁NO₆ | [1] |

| Molecular Weight | 333.42 g/mol | [1] |

| CAS Number | 383417-49-0 | [2] |

Note: The provided PubChem source is for the isomeric compound Octyl 2-Acetamido-2-Deoxy-b-D-glucopyranoside. The difference in stereochemistry at the C4 position of the pyranose ring does not alter the molecular formula or weight.

Synthesis of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside

The synthesis of alkyl glycosides can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired stereoselectivity, yield, and scalability.

Chemical Synthesis Approach

A common chemical approach for the synthesis of β-glycosides of N-acetylgalactosamine involves the use of a suitable glycosyl donor and an alcohol acceptor in the presence of a promoter. The acetamido group at the C-2 position can participate in the reaction, influencing the stereochemical outcome. To ensure the formation of the β-anomer, neighboring group participation is often exploited.

A plausible synthetic route, adapted from established glycosylation methods, is outlined below[3][4]:

Figure 1: Generalized chemical synthesis workflow for Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside.

Step-by-Step Methodology:

-

Activation of the Glycosyl Donor: Peracetylated N-acetylgalactosamine is converted to a more reactive glycosyl donor, such as a glycosyl halide (e.g., bromide or chloride), using an appropriate reagent like hydrogen bromide in acetic acid.

-

Glycosylation: The glycosyl donor is then reacted with octanol in the presence of a promoter, such as a silver or mercury salt (e.g., silver triflate), to facilitate the formation of the glycosidic bond. The choice of solvent and temperature is critical to control the stereoselectivity of this step.

-

Deprotection: The resulting protected octyl glycoside is then deprotected to remove the acetyl groups, typically under basic conditions (e.g., Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol), to yield the final product.

-

Purification: The final compound is purified using chromatographic techniques, such as silica gel chromatography, to remove any unreacted starting materials and byproducts.

Enzymatic Synthesis Approach

Enzymatic synthesis offers a green and highly stereoselective alternative to chemical methods. Glycosidases or glycosyltransferases can be employed to catalyze the formation of the glycosidic linkage.

A potential enzymatic route could involve a transglycosylation reaction catalyzed by a β-galactosidase[1]:

Figure 2: Conceptual enzymatic synthesis workflow.

Step-by-Step Methodology:

-

Substrate Preparation: An activated galactose donor, such as p-nitrophenyl-β-D-galactopyranoside, and an acceptor molecule are dissolved in a suitable buffer.

-

Enzymatic Reaction: A specific β-galactosidase that exhibits transglycosylation activity is added to the reaction mixture. The enzyme catalyzes the transfer of the galactose moiety from the donor to the acceptor.

-

Reaction Monitoring and Termination: The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the desired product is formed, the reaction is terminated, often by heat inactivation of the enzyme.

-

Purification: The product is then purified from the reaction mixture using chromatographic methods.

Applications in Research and Drug Development

The amphiphilic nature of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside makes it a valuable tool in several areas of research and drug development, primarily as a non-ionic surfactant.

Solubilization and Stabilization of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature. Non-ionic surfactants like octyl glycosides are instrumental in their extraction from the lipid bilayer and stabilization in an aqueous environment for subsequent biochemical and structural analysis.

Protocol for Membrane Protein Extraction:

-

Membrane Preparation: Isolate the cell membranes containing the protein of interest using standard cell fractionation techniques.

-

Solubilization Buffer Preparation: Prepare a solubilization buffer containing a suitable buffering agent (e.g., Tris-HCl), salts (e.g., NaCl), and a concentration of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside above its critical micelle concentration (CMC). The optimal detergent concentration needs to be determined empirically for each protein.

-

Solubilization: Resuspend the isolated membranes in the solubilization buffer and incubate with gentle agitation at a low temperature (e.g., 4°C) for a defined period (e.g., 1-2 hours).

-

Clarification: Centrifuge the mixture at high speed to pellet the insoluble material. The supernatant will contain the solubilized membrane proteins.

-

Purification: The solubilized protein can then be purified using various chromatography techniques, such as affinity chromatography, while maintaining a detergent concentration above the CMC in all buffers to prevent protein aggregation.

Drug Delivery and Formulation

Glycoside surfactants are being explored for their potential in drug delivery systems. Their ability to form micelles can be harnessed to encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability[5][6]. The galactose headgroup may also serve as a targeting moiety for specific receptors, such as the asialoglycoprotein receptor on hepatocytes[7]. This targeted delivery can enhance the therapeutic efficacy of a drug while minimizing off-target side effects.

Figure 3: Conceptual model of drug delivery using Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside micelles.

Biochemical and Cellular Assays

As a synthetic sugar, this compound can be used as an intermediate in the synthesis of various biologically active molecules, including potential drug candidates like antihistamines and antidiabetic agents[2]. Furthermore, its structural similarity to components of glycoproteins makes it a useful tool in glycobiology research, for instance, in studying carbohydrate-protein interactions.

Safety and Handling

| Precaution | Description |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |

| Inhalation | Avoid inhaling dust. Work in a well-ventilated area or use a fume hood. |

| Skin and Eye Contact | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. |

| Storage | Store in a tightly sealed container in a cool, dry place. |

Alkyl polyglucosides are generally considered to have low toxicity and are readily biodegradable[11]. However, in their undiluted form, they can be irritating to the skin and eyes[12].

Conclusion

Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside is a versatile molecule with significant potential in both fundamental research and pharmaceutical development. Its well-defined amphipathic structure makes it an effective non-ionic surfactant for the challenging task of membrane protein manipulation. Furthermore, its potential role in targeted drug delivery systems highlights its promise in the development of novel therapeutics. As research in glycobiology and membrane protein structural biology continues to advance, the utility of specialized surfactants like this will undoubtedly expand.

References

-

PubChem Compound Summary for CID 18805107, Octyl 2-Acetamido-2-Deoxy-b-D-glucopyranoside. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media. (2012). PMC. Retrieved from [Link]

-

N-Octyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a- D-glucopyranoside. (n.d.). Snapdx. Retrieved from [Link]

-

Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. (2022). Frontiers in Chemistry. Retrieved from [Link]

-

Safety Data Sheet: n-Octyl-β-D-glucopyranoside (OGP). (2024). Carl ROTH. Retrieved from [Link]

-

Synthesis of O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----4)-2-acetamido-2-deoxy-D-glucopyranose and two related trisaccharides containing the "lacto-N-biose II" unit. (1987). Carbohydrate Research. Retrieved from [Link]

-

Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o... (1981). PubMed. Retrieved from [Link]

-

Toxicology of Alkyl Polyglycosides. (n.d.). ResearchGate. Retrieved from [Link]

-

Use of octyl beta-thioglucopyranoside in two-dimensional crystallization of membrane proteins. (2001). PubMed. Retrieved from [Link]

-

Potential Use of Microbial Surfactant in Microemulsion Drug Delivery System: A Systematic Review. (2020). PubMed. Retrieved from [Link]

-

Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. (2022). ResearchGate. Retrieved from [Link]

-

Enzymatic synthesis of N-acetyllactosamine from lactose enabled by recombinant β1,4-galactosyltransferases. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]

- Synthetic method of n-octylamine. (n.d.). Google Patents.

-

A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (n.d.). NIH. Retrieved from [Link]

-

The Interaction of Alkylglycosides with Other Surfactants. (2009). ResearchGate. Retrieved from [Link]

-

Enzymatic synthesis of N-acetyllactosamine from lactose enabled by recombinant β1,4-galactosyltransferases. (2019). PubMed. Retrieved from [Link]

-

Investigations on the effects of alkyl polyglucosides on development and fertility. (2007). PubMed. Retrieved from [Link]

-

Enzymatic synthesis of N-acetyllactosamine in aqueous-organic reaction media. (2003). PubMed. Retrieved from [Link]

-

Synthesis of C-glycoside analogues of isopropyl β-D-1-thiogalactopyranoside (IPTG) and 1-β-D-galactopyranosyl-2-methylpropane. Conformational analysis and evaluation as inhibitors of the lac repressor in E. coli and as galactosidase inhibitors. (2021). PubMed. Retrieved from [Link]

-

Safety Data Sheet. (2025). Angene Chemical. Retrieved from [Link]

-

Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. (2021). MDPI. Retrieved from [Link]

-

Design and synthesis of novel N-acetylgalactosamine-terminated glycolipids for targeting of lipoproteins to the hepatic asialoglycoprotein receptor. (2004). PubMed. Retrieved from [Link]

-

Alkyl glucosides and polyglucosides. (n.d.). EWG's Guide to Healthy Cleaning. Retrieved from [Link]

-

Stereoselective synthesis of α-C-glycosides of N-acetylgalactosamine. (2009). ResearchGate. Retrieved from [Link]

-

A recent overview of surfactant–drug interactions and their importance. (2023). PMC. Retrieved from [Link]

-

Alkyl polyglucoside. (2015). Japan Chemical Industry Association. Retrieved from [Link]

-

Ecology and Toxicology of Alkyl Polyglycosides. (n.d.). ResearchGate. Retrieved from [Link]

-

Potential Use of Microbial Surfactant in Microemulsion Drug Delivery S. (2020). DDDT. Retrieved from [Link]

-

Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. (2022). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Octyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside1mg | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 3. Synthesis of O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----4)-2-acetamido-2-deoxy-D-glucopyranose and two related trisaccharides containing the "lacto-N-biose II" unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential Use of Microbial Surfactant in Microemulsion Drug Delivery System: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]

- 8. carlroth.com [carlroth.com]

- 9. zycz.cato-chem.com [zycz.cato-chem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chemical.kao.com [chemical.kao.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside

Octyl 2-acetamido-2-deoxy-β-D-galactopyranoside is a synthetic alkyl glycoside that plays a significant role in various biomedical applications. It is a derivative of N-acetylgalactosamine (GalNAc), an amino sugar vital for intercellular communication and a key component of the blood group A antigen.[1][2] The octyl group imparts amphiphilic properties to the molecule, making it useful as a non-ionic detergent for solubilizing membrane proteins and as a ligand for targeted drug delivery. Specifically, the GalNAc moiety is recognized with high affinity by the asialoglycoprotein receptor (ASGP-R) on hepatocytes, enabling the targeted delivery of therapeutics to the liver.[3]

This guide details a robust and reproducible synthetic route to this important compound, focusing on a strategy that ensures high stereoselectivity and purity.

Synthesis Strategy: A Multi-Step Approach

The synthesis of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside is a multi-step process that begins with the protection of the starting material, N-acetyl-D-galactosamine, followed by glycosylation with 1-octanol, and concludes with deprotection to yield the final product.

The Core Logic: Protection, Glycosylation, and Deprotection

-

Per-O-acetylation of N-Acetyl-D-galactosamine: The hydroxyl groups of the starting sugar, N-acetyl-D-galactosamine, are first protected with acetyl groups. This is a critical step to prevent unwanted side reactions during the subsequent glycosylation. Acetyl groups are widely used in carbohydrate chemistry as they are stable under various reaction conditions and can be removed under mild basic conditions.[4]

-

Formation of the Glycosyl Halide: The per-O-acetylated sugar is then converted into a reactive glycosyl donor, typically a glycosyl bromide or chloride.[5] This is achieved by treating the acetylated sugar with a hydrogen halide. The anomeric halide is a key intermediate, as the halogen is a good leaving group, facilitating the subsequent nucleophilic attack by the alcohol.[6]

-

Koenigs-Knorr Glycosylation: The glycosyl halide is then reacted with 1-octanol in the presence of a promoter, such as a silver or mercury salt, in what is known as the Koenigs-Knorr reaction.[7][8] This reaction forms the desired glycosidic bond. The choice of promoter is crucial for the reaction's efficiency and stereoselectivity. Silver triflate (AgOTf) is often a preferred promoter as it is a mild Lewis acid that effectively activates the glycosyl halide.[9][10][11] The neighboring group participation of the acetyl group at the C-2 position ensures the formation of the desired 1,2-trans (β) glycosidic linkage.[7]

-

Zemplén Deacetylation: The final step is the removal of the acetyl protecting groups to yield the target molecule. The Zemplén deacetylation, which involves treating the acetylated glycoside with a catalytic amount of sodium methoxide in methanol, is a highly efficient and widely used method for this purpose.[4][12]

Below is a visual representation of the overall synthetic workflow.

Caption: Overall synthetic workflow for Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside.

Experimental Protocols

PART 1: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-D-galactopyranose (Per-O-acetylation)

Rationale: The hydroxyl groups of N-acetyl-D-galactosamine are protected by acetylation to prevent their participation in the subsequent glycosylation reaction, thereby directing the reaction to the anomeric carbon. Acetic anhydride in the presence of a catalyst like indium(III) triflate provides an efficient method for this transformation.[13]

Procedure:

-

To a suspension of N-acetyl-D-galactosamine (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of indium(III) triflate (0.05 eq).

-

Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the per-O-acetylated product.

PART 2: Synthesis of 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-α-D-galactopyranosyl Bromide (Glycosyl Halide Formation)

Rationale: The per-O-acetylated sugar is converted to a more reactive glycosyl bromide. This is a crucial step for the subsequent Koenigs-Knorr glycosylation. Treatment with hydrogen bromide in acetic acid is a classic and effective method for this conversion.[6]

Procedure:

-

Dissolve the per-O-acetylated N-acetyl-D-galactosamine (1.0 eq) in a minimal amount of dichloromethane.

-

Add a solution of hydrogen bromide in acetic acid (33 wt%, 2.0 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with ice-cold water, followed by a cold, saturated solution of sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the glycosyl bromide, which should be used immediately in the next step.

PART 3: Synthesis of Octyl 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-galactopyranoside (Koenigs-Knorr Glycosylation)

Rationale: This is the key bond-forming step where the octyl group is introduced. The Koenigs-Knorr reaction, promoted by silver triflate, is employed to ensure a high yield and stereoselectivity for the β-anomer. The neighboring acetyl group at C-2 participates in the reaction, leading to the formation of a stable dioxolanium intermediate, which is then attacked by the alcohol from the opposite (β) face.[7][14]

Caption: Mechanism of the Koenigs-Knorr glycosylation reaction.

Procedure:

-

Dissolve the freshly prepared glycosyl bromide (1.0 eq) and 1-octanol (1.5 eq) in anhydrous dichloromethane under an argon atmosphere.

-

Add molecular sieves (4 Å) to the mixture and stir for 30 minutes at room temperature.

-

Cool the reaction mixture to -40 °C and add silver triflate (1.2 eq) in one portion.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and wash the Celite with dichloromethane.

-

Wash the combined filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

PART 4: Synthesis of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside (Zemplén Deacetylation)

Rationale: The final step involves the removal of the acetyl protecting groups to yield the desired product. The Zemplén deacetylation is a mild and efficient method that utilizes a catalytic amount of sodium methoxide in methanol.[4][12][15]

Procedure:

-

Dissolve the protected octyl glycoside (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, neutralize the mixture with Amberlite IR-120 (H+) resin until the pH is neutral.

-

Filter the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the final product.

Purification

The purification of the final product, Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside, is critical to remove any unreacted starting materials, byproducts, and residual reagents.

Chromatographic Purification

Silica gel column chromatography is the primary method for purifying the intermediate and final products.[16][17] The choice of eluent is crucial for achieving good separation. For the protected octyl glycoside, a gradient of ethyl acetate in hexanes is typically effective. For the final deprotected product, a more polar solvent system, such as a gradient of methanol in dichloromethane, is required.

Commercial octyl glycosides can sometimes be contaminated with ionic impurities, which can be removed by mixed-bed ion exchange chromatography.[18][19]

Table 1: Summary of Reaction and Purification Conditions

| Step | Reaction | Key Reagents | Purification Method |

| 1 | Per-O-acetylation | Acetic anhydride, Indium(III) triflate | Extraction and washing |

| 2 | Halogenation | HBr in Acetic Acid | Extraction and washing |

| 3 | Glycosylation | 1-Octanol, Silver Triflate | Silica Gel Chromatography |

| 4 | Deacetylation | Sodium Methoxide in Methanol | Neutralization and Filtration |

Characterization

The identity and purity of the synthesized Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside must be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The anomeric proton in the ¹H NMR spectrum should appear as a doublet with a coupling constant (J) of approximately 8-10 Hz, which is characteristic of a β-glycosidic linkage.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound, providing further evidence of its identity.

-

Thin Layer Chromatography (TLC): TLC is used throughout the synthesis to monitor the progress of the reactions and to assess the purity of the final product.

References

-

Taylor & Francis Online. (n.d.). Silver Triflate. A Mild Alternative Catalyst for Glycosylation Conditions Using Trichloroacetimidates as Glycosyl Donors. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Silver Triflate. A Mild Alternative Catalyst for Glycosylation Conditions Using Trichloroacetimidates as Glycosyl Donors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Silver Trifluoromethanesulfonate(Triflate) Activation of Trichloroacetimidates in Glycosylation Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Retrieved from [Link]

-

PubMed. (n.d.). A pathway of polygalactosamine formation in Aspergillus parasiticus: enzymatic deacetylation of N-acetylated polygalactosamine. Retrieved from [Link]

-

PubMed. (n.d.). Silver trifluoromethanesulfonate as a new efficient catalyst for glycosylation reactions using 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors, contributing to the suppression of side reactions of intermolecular aglycon transfer and polymerization of oxazoline derivatives of sugars. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Are Brønsted Acids the True Promoter of Metal-Triflate-Catalyzed Glycosylations? A Mechanistic Probe into 1,2-cis-Aminoglycoside Formation by Nickel Triflate. Retrieved from [Link]

- Google Patents. (n.d.). US5837831A - Method for separating alkyl glycosides.

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]

-

PubMed. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Retrieved from [Link]

-

Chemistry Online. (2023). Zemplén deacetylation. Retrieved from [Link]

-

Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. Retrieved from [Link]

-

ACS Publications. (2022). Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative. Retrieved from [Link]

-

Frontiers. (n.d.). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Retrieved from [Link]

-

ResearchGate. (2010). Indium(III) Triflate–Mediated One-Step Preparation of Glycosyl Halides from Free Sugars. Retrieved from [Link]

-

PubMed. (2007). Separation and determination of alkylglycosides by liquid chromatography with electrospray mass spectrometric detection. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). König‐Knorr glycosylation reaction conditions: I: HgBr2, DCE, reflux.... Retrieved from [Link]

-

Europe PMC. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Acetylgalactosamine. Retrieved from [Link]

-

Bio-Synthesis. (2015). N-acetylgalactosamine or GalNAc. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

LookChem. (n.d.). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. Retrieved from [Link]

-

ACS Publications. (n.d.). Online Extraction and Determination of Octylglucoside by Reversed-Phase High-Performance Liquid Chromatography with Evaporative. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 25.6: Reactions of Monosaccharides. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategic approach for purification of glycosides from the natural sources. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl). Retrieved from [Link]

-

Snapdx. (n.d.). N-Octyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a- D-glucopyranoside. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o. Retrieved from [Link]

-

ResearchGate. (n.d.). An Expeditious Route to N-Acetyl-D-galactosamine from N-Acetyl-D-glucosamine Based on the Selective Protection of Hydroxy Groups. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Retrieved from [Link]

-

YewSino. (n.d.). Chromatographic purification: Significance and symbolism. Retrieved from [Link]

-

Nanoporation. (n.d.). Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. List of 1.... Retrieved from [Link]

-

RSC Publishing. (n.d.). Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. Retrieved from [Link]

-

Sammlungen der UB Wuppertal. (n.d.). Optimisation of the Analysis of Alkyl Polyglycosides by MEKC-PAD. Retrieved from [Link]

-

National Institutes of Health. (2023). Bump-and-hole engineering of human polypeptide N-acetylgalactosamine transferases to dissect their protein substrates and glycosylation sites in cells. Retrieved from [Link]

-

National Institutes of Health. (2022). Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative. Retrieved from [Link]

Sources

- 1. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 2. N-acetylgalactosamine or GalNAc [biosyn.com]

- 3. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]

- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 8. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. chemistry-online.com [chemistry-online.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Chromatographic purification: Significance and symbolism [wisdomlib.org]

- 18. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside

Introduction

Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside is a synthetic, non-ionic surfactant belonging to the alkyl glycoside family. This guide provides a comprehensive overview of its properties, applications, and handling for researchers and professionals in drug development and life sciences. At its core, the molecule combines a hydrophilic N-acetylgalactosamine (GalNAc) headgroup with a hydrophobic eight-carbon (octyl) alkyl chain. This amphipathic structure imparts detergent-like properties, making it a valuable tool in biochemistry and cell biology.

The GalNAc moiety is of particular biological significance. It is a key monosaccharide in mammals, playing a crucial role in the initial stages of protein O-glycosylation and forming the terminal carbohydrate of the blood group A antigen. In modern therapeutics, GalNAc has emerged as a powerful targeting ligand for delivering oligonucleotide drugs specifically to hepatocytes in the liver, which express the asialoglycoprotein receptor (ASGPR) with high affinity for GalNAc residues.[1][2][3] The octyl chain provides the necessary hydrophobicity to interact with non-polar environments, such as lipid bilayers, enabling the solubilization of membrane-associated proteins.[4][5]

This document serves as a technical resource, detailing the physicochemical characteristics, primary applications, and established protocols relevant to the use of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside in a laboratory setting.

Physicochemical Properties

The defining characteristics of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside are summarized below. These properties are fundamental to its function as both a biochemical tool and a non-ionic detergent.

| Property | Value | Source(s) |

| CAS Number | 383417-49-0 | |

| Molecular Formula | C₁₆H₃₁NO₆ | |

| Molecular Weight | 333.42 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 200-202°C | [6][7] |

| Solubility | Soluble in warm methanol. Limited solubility in water. | [6][7] |

| Chemical Structure | A β-linked N-acetylgalactosamine sugar with an octyl aglycone tail |

Core Applications in Research and Development

Non-Ionic Detergent for Membrane Protein Chemistry

Alkyl glycosides are prized for their ability to gently extract membrane proteins from the lipid bilayer while preserving their native structure and function.[4][8] Unlike harsher ionic detergents that can cause irreversible denaturation, non-ionic surfactants like Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside form micelles that create a microenvironment mimicking the native membrane. The octyl chain length is effective for disrupting membrane integrity and solubilizing a broad range of membrane proteins.[5]

Causality of Action : The process begins with the detergent monomers partitioning into the lipid bilayer. As the concentration increases to its critical micelle concentration (CMC), the bilayer becomes saturated, leading to the formation of mixed micelles containing protein, lipid, and detergent. This effectively extracts the protein from its native membrane environment. Due to its well-defined structure and gentler action, it is a valuable tool for the solubilization, purification, and subsequent structural or functional analysis of membrane proteins.[9][10]

Glycobiology and Lectin Interaction Studies

The terminal GalNAc headgroup serves as a specific recognition motif for a class of carbohydrate-binding proteins known as lectins, particularly galectins. In this context, Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside can be used as:

-

A competitive inhibitor: In binding assays, the compound can compete with natural glycoproteins for the lectin's binding site. This is fundamental for characterizing the binding specificity of newly discovered lectins and for screening for potent inhibitors.

-

An affinity ligand: When immobilized on a solid support, it can be used for the affinity purification of GalNAc-binding proteins from complex biological samples.

Drug Delivery and Targeted Therapeutics

The GalNAc moiety is a clinically validated ligand for targeting therapeutics to the liver.[1] Hepatocytes uniquely express the asialoglycoprotein receptor (ASGPR), which exhibits high affinity for terminal GalNAc and galactose residues, leading to rapid receptor-mediated endocytosis.[2][3] While Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside itself is a research tool, it serves as a simple model compound for studying these interactions. The principles derived from its binding characteristics inform the design of more complex, often multivalent, GalNAc-conjugated drugs, such as siRNAs and antisense oligonucleotides, which have seen significant clinical success.[1][11][12]

Experimental Protocol: Competitive ELISA for Lectin Binding Inhibition

This protocol describes a self-validating system to determine the inhibitory potential of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside against a known GalNAc-binding lectin.

Principle of the Assay A glycoprotein (e.g., asialofetuin) is immobilized on an ELISA plate. A fixed concentration of a labeled GalNAc-binding lectin is pre-incubated with varying concentrations of the inhibitor (Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside). This mixture is then added to the coated plate. The inhibitor competes with the immobilized glycoprotein for binding to the lectin. A higher concentration of the inhibitor results in less lectin binding to the plate and, consequently, a weaker signal. This allows for the calculation of the IC₅₀ (the concentration of inhibitor required to achieve 50% inhibition).[13][14]

Materials

-

High-binding 96-well microtiter plates

-

Asialofetuin (coating antigen)

-

Biotinylated GalNAc-binding lectin (e.g., Wisteria Floribunda Agglutinin, WFA)

-

Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside (inhibitor)

-

Coating Buffer (e.g., carbonate-bicarbonate, pH 9.6)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Blocking Buffer (PBS with 1% BSA)

-

Streptavidin-HRP conjugate

-

TMB Substrate Solution

-

Stop Solution (e.g., 2M H₂SO₄)

-

Microplate reader

Step-by-Step Methodology

-

Plate Coating:

-

Dilute asialofetuin to 5 µg/mL in Coating Buffer.

-

Add 100 µL to each well.

-

Incubate overnight at 4°C.[15]

-

-

Washing and Blocking:

-

Wash the plate three times with 200 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.[16]

-

-

Inhibitor and Lectin Preparation:

-

Wash the plate three times as before.

-

Prepare a serial dilution of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside in Blocking Buffer (e.g., from 1 mM down to 1 nM).

-

In a separate plate or tubes, mix 50 µL of each inhibitor concentration with 50 µL of the biotinylated lectin (at a pre-determined optimal concentration, e.g., 1 µg/mL).

-

Include a "no inhibitor" control (lectin mixed with buffer only).

-

Incubate this mixture for 1 hour at room temperature.[16]

-

-

Competitive Binding:

-

Transfer 100 µL of the inhibitor/lectin mixtures to the corresponding wells of the asialofetuin-coated plate.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate three times.

-

Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer as per manufacturer's instructions) to each well.

-

Incubate for 1 hour at room temperature.

-

-

Development and Measurement:

Data Analysis

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (Absorbance of Sample / Absorbance of No Inhibitor Control)) * 100

-

Plot the % Inhibition versus the log concentration of the inhibitor.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[13]

Supplier Information

Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside is available from several reputable suppliers of biochemicals and research chemicals. Purity and formulation should be verified based on experimental needs.

| Supplier | Product Example | Purity | URL |

| Carbosynth | Octyl 2-acetamido-2-deoxy-β-D-galactopyranoside | >98% | |

| Cayman Chemical | Octyl-β-D-N-acetylgalactosaminide | ≥98% | |

| Santa Cruz Biotech | sc-221609 | N/A | |

| Biosynth | Octyl 2-acetamido-2-deoxy-β-D-galactopyranoside | N/A | |

| United States Bio | O0996-14 | N/A |

Conclusion

Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside is a versatile and valuable molecule for the scientific community. Its dual nature as a non-ionic detergent and a specific carbohydrate ligand makes it indispensable for membrane protein research and glycobiology. Furthermore, it serves as a foundational tool for understanding the principles behind GalNAc-targeted drug delivery, a field that is rapidly translating from bench to bedside. The protocols and data presented in this guide offer a robust framework for its effective application in research and development, underscoring its importance in advancing our understanding of complex biological systems.

References

-

Lin, J. T., Riedel, S., & Kinne, R. (1979). The use of octyl beta-D-glucoside as detergent for hog kidney brush border membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

-

Biessen, E. A. L., et al. (2021). N-Acetyl Galactosamine Targeting: Paving the Way for Clinical Application of Nucleotide Medicines in Cardiovascular Diseases. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

-

Zhang, X., et al. (2021). Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation. ACS Omega. Available at: [Link]

-

ResearchGate. (2021). Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation. Available at: [Link]

-

Al-Horani, R. A., & Green, J. J. (2018). Effect of N-acetylgalactosamine ligand valency on targeting dendrimers to hepatic cancer cells. Journal of Controlled Release. Available at: [Link]

-

Chaptal, V., et al. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. Available at: [Link]

-

SERVA Electrophoresis GmbH. (n.d.). Octyl-ß-D-Glucopyranoside. Available at: [Link]

-

Cook, K. S., et al. (2012). Detergent selection for enhanced extraction of membrane proteins. Analytical Biochemistry. Available at: [Link]

-

Al-Horani, R. A., & Green, J. J. (2016). N-acetylgalactosamine-functionalized dendrimers as hepatic cancer cell-targeted carriers. PMC - NIH. Available at: [Link]

-

SJZ Chem-Pharm Co., Ltd. (n.d.). Octyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside. Available at: [Link]

-

Snapdx. (n.d.). N-Octyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a- D-glucopyranoside. Available at: [Link]

-

Creative Biolabs Antibody. (n.d.). Protocol of Competition (Inhibition) ELISA. Available at: [Link]

-

Nanoporation. (n.d.). N-Octyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-b. Available at: [Link]

-

Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Available at: [Link]

-

Microbe Notes. (2010). Competitive ELISA Protocol and Animation. Available at: [Link]

-

JoVE. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Available at: [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. labsolu.ca [labsolu.ca]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The use of octyl beta-D-glucoside as detergent for hog kidney brush border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. serva.de [serva.de]

- 11. Effect of N-acetylgalactosamine ligand valency on targeting dendrimers to hepatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-acetylgalactosamine-functionalized dendrimers as hepatic cancer cell-targeted carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]

- 14. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Pivotal Role of N-Acetylgalactosamine (GalNAc) Containing Compounds in Biology and Therapeutics: A Technical Guide

Abstract

N-acetylgalactosamine (GalNAc), an amino sugar derivative of galactose, is a cornerstone of glycobiology, playing a critical role in a vast array of physiological and pathological processes. Its significance extends from being a fundamental building block in protein glycosylation, influencing protein structure and function, to acting as a key recognition motif in cellular communication. This technical guide provides an in-depth exploration of the multifaceted biological roles of GalNAc-containing compounds. We will delve into the intricacies of O-linked glycosylation initiated by GalNAc, its impact on protein stability and trafficking, and its function as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), a property that has revolutionized targeted drug delivery to hepatocytes. Furthermore, this guide will discuss the implications of aberrant GalNAc glycosylation in disease, particularly cancer, and provide detailed, field-proven methodologies for the synthesis, purification, and evaluation of GalNAc-based therapeutics, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this dynamic field.

The Fundamental Biochemistry of N-Acetylgalactosamine

N-acetylgalactosamine (GalNAc) is a monosaccharide derivative of galactose, distinguished by the presence of an acetamido group at the C-2 position.[1] This seemingly minor modification imparts unique biochemical properties that underpin its diverse biological functions.

Structure and Properties

The chemical formula of GalNAc is C8H15NO6.[1] Its structure allows it to participate in the formation of glycosidic bonds, serving as a foundational unit for the synthesis of complex glycans. GalNAc exists in both α and β anomeric forms, and this stereochemistry is critical for its recognition by specific enzymes and receptors.[2]

Biosynthesis of the Activated Sugar Donor

In biological systems, GalNAc is utilized in glycosylation reactions in its activated form, UDP-N-acetylgalactosamine (UDP-GalNAc). The biosynthesis of UDP-GalNAc is a critical metabolic pathway, providing the necessary substrate for GalNAc transferases.

The Central Role of GalNAc in O-Linked Glycosylation

O-linked glycosylation is a vital post-translational modification where a glycan is attached to the hydroxyl group of a serine (Ser) or threonine (Thr) residue on a protein.[3] GalNAc is typically the inaugural monosaccharide in the most common type of O-linked glycosylation, known as mucin-type O-glycosylation.[1]

Initiation of O-Linked Glycosylation: The GALNT Family

The process is initiated in the Golgi apparatus by a large family of enzymes called polypeptide N-acetylgalactosaminyltransferases (GALNTs).[3] There are 20 known GALNT isoforms in humans, each with distinct but sometimes overlapping substrate specificities.[4] This diversity in GALNTs allows for the precise and regulated glycosylation of a vast array of proteins. The selection of specific Ser/Thr residues for glycosylation is determined by the peptide sequence and the specific GALNT isoform involved.[5]

Caption: Initiation of mucin-type O-linked glycosylation in the Golgi apparatus.

Elongation and Branching of O-Glycans

Following the initial attachment of GalNAc, the glycan chain can be elongated and branched by the sequential addition of other monosaccharides, such as galactose (Gal), N-acetylglucosamine (GlcNAc), and sialic acid.[3] This process, orchestrated by a series of glycosyltransferases, generates a remarkable diversity of O-glycan structures.[5]

Functional Consequences of O-Linked Glycosylation

O-linked glycosylation profoundly impacts the properties of proteins by:

-

Modulating Protein Stability and Folding: The bulky and hydrophilic nature of glycans can protect proteins from proteolysis and influence their conformation.

-

Regulating Protein Trafficking: O-glycans can act as sorting signals, directing proteins to their correct cellular destinations.

-

Mediating Molecular Recognition: Terminal glycan structures serve as ligands for a variety of glycan-binding proteins (lectins), facilitating cell-cell and cell-matrix interactions.[5]

GalNAc as a Targeting Ligand for Hepatocyte-Specific Drug Delivery

One of the most transformative applications of GalNAc-containing compounds in modern medicine is their use as targeting ligands for the delivery of therapeutics to hepatocytes, the primary cells of the liver.[1] This strategy leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR).

The Asialoglycoprotein Receptor (ASGPR)

The ASGPR is a C-type lectin receptor abundantly and almost exclusively expressed on the surface of hepatocytes.[6] Its primary physiological function is to clear desialylated (galactose-terminating) glycoproteins from circulation. The ASGPR exhibits a particularly high affinity for N-acetylgalactosamine.[6]

The "Cluster Effect": The Power of Multivalency

The binding affinity of GalNAc to the ASGPR is dramatically enhanced when multiple GalNAc residues are presented in a clustered or multivalent format. This "cluster effect" is the rationale behind the use of triantennary GalNAc ligands in therapeutic applications, which can increase binding affinity by several orders of magnitude compared to a monovalent ligand.[6]

| Ligand Valency | Approximate Binding Affinity (Kd) | Reference |

| Monovalent GalNAc | Millimolar (mM) | [6] |

| Triantennary GalNAc | Nanomolar (nM) | [6] |

Table 1: Impact of Ligand Valency on Binding Affinity to ASGPR.

GalNAc-siRNA Conjugates: A Revolution in RNAi Therapeutics

The conjugation of small interfering RNAs (siRNAs) to triantennary GalNAc ligands has emerged as a leading platform for RNA interference (RNAi)-based therapies.[7] This approach enables the targeted silencing of disease-causing genes in the liver.

-

Binding and Internalization: The GalNAc-siRNA conjugate, administered subcutaneously, enters the bloodstream and binds with high affinity to the ASGPR on hepatocytes.[7] This binding event triggers rapid receptor-mediated endocytosis.

-

Endosomal Trafficking: The conjugate is internalized within clathrin-coated vesicles, which then mature into endosomes.

-

Release and RISC Loading: A drop in pH within the endosome facilitates the dissociation of the conjugate from the ASGPR, which is then recycled back to the cell surface. A small but therapeutically significant fraction of the siRNA escapes the endosome and enters the cytoplasm.

-

Gene Silencing: In the cytoplasm, the antisense strand of the siRNA is loaded into the RNA-induced silencing complex (RISC), which then guides the cleavage of the target messenger RNA (mRNA), leading to gene silencing.

Sources

- 1. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 2. UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase- 6 (pp-GalNAc-T6): Role in Cancer and Prospects as a Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. O-linked glycosylation - Wikipedia [en.wikipedia.org]

- 4. O‐glycan initiation directs distinct biological pathways and controls epithelial differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside: A Nonionic Detergent Profiled Through High-Fidelity Analogs

Abstract

This technical guide provides a comprehensive analysis of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside, a specialized nonionic detergent. Due to the nascent state of publicly available data on this specific molecule's detergent properties, this paper adopts a rigorous, analog-based approach to build a predictive profile of its behavior and utility. By examining its closest structural relatives—including the well-characterized n-Octyl-β-D-glucopyranoside (OG) and its N-acetylated glucose counterpart—we extrapolate the physicochemical characteristics and potential applications relevant to researchers, scientists, and drug development professionals. The guide details the foundational principles of nonionic detergents, presents a comparative analysis of key molecular analogs, and provides a self-validating experimental workflow for empirical characterization. This approach ensures scientific integrity while delivering actionable insights for leveraging this compound in membrane protein biochemistry and advanced drug formulation.

The Fundamental Role of Nonionic Alkyl Glycoside Detergents

In the intricate landscape of molecular biology and pharmacology, the study of membrane-bound proteins is paramount. These proteins, which include receptors, transporters, and signaling molecules, are embedded within the lipid bilayer of cell membranes, making their extraction and purification a significant challenge.[1] Nonionic detergents are indispensable tools for this purpose, acting as "molecular crowbars" that gently disrupt the membrane to liberate these proteins without denaturing them.[2]

Detergents are amphipathic molecules, possessing both a hydrophilic (water-loving) polar "head" and a hydrophobic (water-fearing) nonpolar "tail".[2] In aqueous solutions, at a specific concentration known as the Critical Micelle Concentration (CMC) , these molecules spontaneously self-assemble into spherical structures called micelles. The hydrophobic tails form a core, shielded from the water, while the hydrophilic heads form the outer surface.[2] This unique property allows them to encapsulate the hydrophobic transmembrane domains of proteins, effectively solubilizing them in a stable, aqueous-compatible complex.

Alkyl glycosides, a class of nonionic detergents featuring a sugar headgroup and an alkyl chain tail, are particularly valued for their mild, non-denaturing properties, which help preserve the native structure and function of the protein of interest.[1][2]

Caption: Logical flow of detergent action from monomer to membrane solubilization.

Molecular Profile: Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside

Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside is a synthetic sugar derivative.[3] Its structure consists of an eight-carbon (octyl) hydrophobic tail linked to a hydrophilic headgroup, which is an N-acetylated galactose moiety. The presence of the acetamido group adds another layer of complexity to the polar head, potentially influencing hydrogen bonding capabilities and micellar packing.

While it is known as a valuable intermediate in the synthesis of various pharmaceutical compounds, including antihistamines and antidiabetic agents[4], its specific properties as a standalone detergent (e.g., CMC, aggregation number, cloud point) are not extensively documented in peer-reviewed literature. This necessitates a comparative approach to predict its behavior.

Characterization by High-Fidelity Analogy

The most reliable method for predicting the behavior of a novel detergent is to analyze its closest structural analogs. Small changes in the headgroup or tail can significantly impact performance, but the fundamental properties are often conserved within a structural family.

The Archetype: n-Octyl-β-D-glucopyranoside (OG)

n-Octyl-β-D-glucopyranoside (OG) is one of the most widely used and well-characterized nonionic detergents in membrane biochemistry.[5][6] Its well-defined chemical structure, small uniform micelles, and high water solubility make it a gold standard.[5] The primary structural difference is the headgroup: OG has a glucose head, whereas our target molecule has an N-acetylgalactosamine head. OG's high CMC is a key advantage, as it allows for easy removal from the protein solution via dialysis.[5]

The N-Acetylated Glucoside Analog: Octyl 2-Acetamido-2-deoxy-β-D-glucopyranoside

A closer analog is the N-acetylated glucose variant. The key difference between this compound and our target is the stereochemistry at the C4 position of the pyranose ring (an axial hydroxyl group in galactose vs. an equatorial one in glucose). This subtle change can affect the hydration shell around the headgroup and the geometry of micelle formation. The properties of this glucoside analog provide a strong baseline for predicting those of the galactoside version.[7]

The Thio-Linked Analog: n-Octyl-β-D-thioglucopyranoside (OTG)

OTG is an analog of OG where the glycosidic oxygen is replaced with a sulfur atom.[8] This thioether linkage confers resistance to β-glucosidase enzymes, making it more stable in biological systems where such enzymes may be present.[8] OTG typically has a lower CMC than OG, meaning it forms micelles at a lower concentration.[8] This comparison highlights how a single atomic substitution can modulate detergent properties.

Comparative Data Summary

The table below summarizes the known quantitative properties of these key analogs. It is reasonable to hypothesize that the CMC of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside will fall within a similar range, likely influenced by the additional hydrogen bonding capacity of the acetamido group.

| Property | n-Octyl-β-D-glucopyranoside (OG) | Octyl 2-Acetamido-2-deoxy-β-D-glucopyranoside | n-Octyl-β-D-thioglucopyranoside (OTG) | Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside (Predicted) |

| Molecular Weight | 292.37 g/mol [5] | 333.42 g/mol [7] | 308.43 g/mol [8] | ~333.42 g/mol |

| CMC (in H₂O) | 20–25 mM[5][9] | Not Published | 9 mM[8] | Likely 5-25 mM |

| Aggregation Number | 84[5] | Not Published | Not Widely Reported | Likely 70-100 |

| Key Feature | High CMC, easily dialyzable[5] | N-acetylated headgroup | Enzyme resistance[8] | N-acetylated, galacto-configuration |

Experimental Workflow: A Self-Validating Protocol for Characterization and Application

For any novel or sparsely documented detergent, empirical validation is critical. The following protocol is designed as a self-validating system to determine the core properties of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside and its efficacy in a primary application.

Objective: To determine the CMC and assess the membrane protein solubilization efficiency.

Materials:

-

Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside

-

Pyrene (fluorescent probe)

-

Isolated cell membranes containing a target protein (e.g., E. coli membranes expressing a GPCR)

-

Control Detergent (e.g., DDM or OG)

-

Spectrofluorometer

-

Centrifuge, SDS-PAGE equipment, Western Blotting apparatus

-

Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Part 1: Determination of the Critical Micelle Concentration (CMC)

Causality: The CMC is the most fundamental property of a detergent. Knowing it is essential for designing solubilization experiments, as detergents are only effective at concentrations above the CMC.[2] The pyrene fluorescence assay is a sensitive method based on the principle that pyrene's fluorescence spectrum shifts in a hydrophobic environment (i.e., the core of a micelle).

-

Prepare a stock solution of 1 mM pyrene in ethanol.

-

Create a series of dilutions of the detergent in the Lysis Buffer, ranging from a concentration well below the predicted CMC to well above (e.g., 0.1 mM to 50 mM).

-

Add a small aliquot of the pyrene stock to each detergent dilution to a final concentration of ~1 µM.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence emission spectra using a spectrofluorometer (Excitation: 335 nm, Emission: 350-450 nm).

-

Calculate the ratio of the emission intensity at 384 nm to that at 373 nm (I₃/I₁).

-

Plot the intensity ratio against the logarithm of the detergent concentration. The inflection point of the resulting sigmoidal curve corresponds to the CMC.

Part 2: Assessing Membrane Protein Solubilization Efficiency

Causality: This part of the protocol directly tests the detergent's ability to perform its primary function: extracting a protein from the membrane. By comparing the amount of solubilized protein to a known standard, we can quantitatively assess its effectiveness.

-

Resuspend isolated membranes in Lysis Buffer to a final protein concentration of 5-10 mg/mL.

-